N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with an 8-fluoro group and a 4-oxo-4,5-dihydro scaffold. The propanamide side chain is linked to a 2-ethoxybenzyl group, which may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-2-30-18-6-4-3-5-14(18)12-24-19(28)9-10-27-13-25-20-16-11-15(23)7-8-17(16)26-21(20)22(27)29/h3-8,11,13,26H,2,9-10,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRXXZUZRPCYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. They are of wide interest because of their diverse biological and clinical applications.
Comparison with Similar Compounds
Compound 3: 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Structure : Shares the 8-fluoro-pyrimidoindole core but replaces the propanamide with a 4-fluorobenzyl group at position 5 and a 2-methoxybenzyl group at position 3.
- Synthesis : Prepared via Suzuki coupling, confirmed by XRD analysis (bond lengths: C–N = 1.34–1.45 Å; angles: ~120° for aromatic rings) .
- Key Differences : The absence of a propanamide chain and presence of dual benzyl groups may reduce solubility compared to the target compound. The 2-methoxy group in compound 3 could offer similar electron-donating effects as the 2-ethoxy group in the target but with slightly lower steric bulk .
Thioacetamide-Linked Derivatives (Compounds 27–34)
- Structure : Feature a pyrimido[5,4-b]indole core with thioacetamide-linked substituents (e.g., isopentyl, tert-butyl, piperidinyl). Example: Compound 27 (N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide).
- Synthesis: Utilized HATU-activated amide coupling and reverse-phase chromatography (C18, water:methanol gradient) .
- Key Differences : The thioacetamide linkage in these compounds may increase metabolic instability compared to the propanamide chain in the target compound. Substituents like tert-butyl (compound 32) or tetrahydrofurfurylmethyl (compound 33) could enhance blood-brain barrier penetration but reduce aqueous solubility .
Side Chain Variations
Compound 8b: N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide
- Structure: Contains a propionamide chain but lacks the pyrimidoindole core. Instead, it incorporates a methoxypyrimidinyl benzyl group and a cyclohexylamino-phenylethyl moiety.
- Synthesis : Synthesized via Pd(PPh₃)₂Cl₂-catalyzed cross-coupling (82% yield).
- Key Differences: The cyclohexylamino group and methoxypyrimidine substituent may confer distinct target selectivity.
Physicochemical and Pharmacological Insights
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Solubility : The target compound’s 2-ethoxybenzyl group may improve membrane permeability over compound 3’s 2-methoxybenzyl group. The propanamide chain likely enhances solubility compared to thioacetamide derivatives .
Pharmacological Implications
- TLR4 Selectivity : Thioacetamide derivatives (e.g., compound 34) showed TLR4 binding in preliminary screens, suggesting the pyrimidoindole core is critical for TLR interactions. The target compound’s propanamide chain might modulate TLR4 affinity compared to thioacetamide-linked analogs .
- Metabolic Stability : The absence of a thioether group in the target compound could reduce susceptibility to glutathione-mediated detoxification, improving pharmacokinetics .
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